molecular formula C12H13ClN4O B8150744 2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B8150744
M. Wt: 264.71 g/mol
InChI Key: LOILDYZMWRTYFT-UHFFFAOYSA-N
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Description

2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a pyrazole ring substituted with a chloropyridine moiety and a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring and the dimethylacetamide group.

Scientific Research Applications

2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Chloropyridin-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its combination of a chloropyridine moiety, a pyrazole ring, and a dimethylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2-chloropyridine or N,N-dimethylacetamide.

Properties

IUPAC Name

2-[4-(2-chloropyridin-3-yl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-16(2)11(18)8-17-7-9(6-15-17)10-4-3-5-14-12(10)13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOILDYZMWRTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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